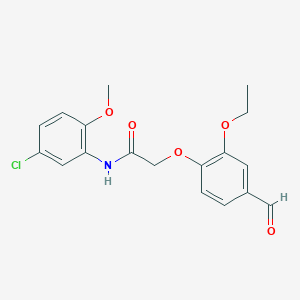
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a chemical compound that is commonly referred to as CEF. This compound has been extensively studied due to its potential for use in scientific research applications. CEF is a synthetic compound that is used to study the mechanism of action of various biological processes.
Mécanisme D'action
CEF works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. CEF also inhibits the activity of certain receptors such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
CEF has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, improve glucose and lipid metabolism, and reduce the growth of cancer cells. CEF has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CEF is its ability to selectively inhibit the activity of certain enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of CEF is its potential toxicity. It is important to use appropriate safety measures when handling CEF in the laboratory.
Orientations Futures
There are several future directions for research on CEF. One area of research is to investigate the potential use of CEF as a treatment for various diseases such as cancer and neurodegenerative diseases. Another area of research is to develop new compounds based on the structure of CEF that have improved efficacy and reduced toxicity. Additionally, research could be conducted to investigate the potential use of CEF in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, CEF is a valuable tool for studying the mechanism of action of various biological processes. It has been shown to have a range of biochemical and physiological effects in the body, making it a potential treatment for various diseases. While there are limitations to the use of CEF in the laboratory, its potential for scientific research applications makes it an important compound for further investigation.
Applications De Recherche Scientifique
CEF is widely used in scientific research to study the mechanism of action of various biological processes. It has been shown to inhibit the activity of certain enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes such as cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-3-24-17-8-12(10-21)4-6-16(17)25-11-18(22)20-14-9-13(19)5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXTXNCVKUGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-adamantyloxy)propyl]-3,3-diphenylpropanamide](/img/structure/B4187610.png)


![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4187627.png)

![(4-{[3-(acetyloxy)benzoyl]amino}phenyl)acetic acid](/img/structure/B4187656.png)
![4-[(4-bromophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4187672.png)

![N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4187684.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4187689.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4187693.png)
![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4187708.png)

![4-[4-propyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4187724.png)